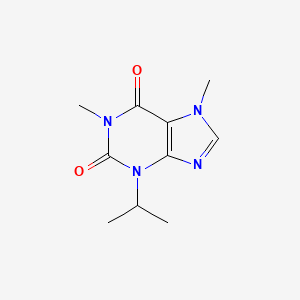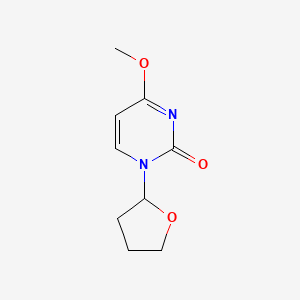![molecular formula C14H16O4 B14003061 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol CAS No. 77746-33-9](/img/structure/B14003061.png)
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol typically involves the reaction of naphthol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups allow it to form hydrogen bonds with various biological molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol can be compared with other naphthalene derivatives such as:
2-(Naphthalen-1-yl)ethanol: Similar in structure but lacks the hydroxyethoxy groups, making it less versatile in chemical reactions.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups, used in specialized applications
The unique presence of hydroxyethoxy groups in this compound makes it particularly useful in a wide range of chemical and biological applications.
Propiedades
Número CAS |
77746-33-9 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-7-9-17-13-5-6-14(18-10-8-16)12-4-2-1-3-11(12)13/h1-6,15-16H,7-10H2 |
Clave InChI |
SBCPUTPUYMFDIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)


![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)

